2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Adenosine Receptor Binding Affinity Quinoxaline SAR

Prioritize 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 338773-59-4) as a structurally defined, non-N-oxide quinoxaline SAR probe. The 3-trifluoromethyl group provides a distinct steric and electronic environment compared to 6- or 7-substituted analogs, enabling systematic mapping of substitution-dependent target engagement. Its calculated logP of 4.58 and TPSA of 35.01 Ų predict favorable cell permeability for cellular assays. Catalog availability at 90% purity eliminates the variability and lead time of custom synthesis for positional isomers.

Molecular Formula C15H8F4N2O
Molecular Weight 308.236
CAS No. 338773-59-4
Cat. No. B2871155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline
CAS338773-59-4
Molecular FormulaC15H8F4N2O
Molecular Weight308.236
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)F)C(F)(F)F
InChIInChI=1S/C15H8F4N2O/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H
InChIKeyRDWDCHUAQXDTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 338773-59-4): A Trifluoromethylated Quinoxaline Scaffold for Medicinal Chemistry and Chemical Biology Research


2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 338773-59-4; molecular formula C15H8F4N2O; molecular weight 308.23 g/mol) is a synthetic, small-molecule heterocyclic compound belonging to the quinoxaline family . This compound is characterized by a quinoxaline core bearing two key substituents: a 4-fluorophenoxy group at position 2 and a trifluoromethyl group at position 3 . Quinoxalines are recognized as privileged scaffolds in medicinal chemistry due to their diverse and tunable biological activities . The combination of electron-withdrawing fluorine atoms in both the phenoxy and trifluoromethyl groups imparts distinct physicochemical properties—including calculated logP of 4.58 and topological polar surface area (TPSA) of 35.01 Ų—that influence molecular recognition, metabolic stability, and permeability .

Why 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline Cannot Be Replaced by a Generic Quinoxaline or Simple Trifluoromethyl Analog


The precise substitution pattern on the quinoxaline scaffold is the primary determinant of biological activity, target selectivity, and physicochemical behavior [1]. As demonstrated by structure-activity relationship (SAR) studies on trifluoromethylquinoxalines, even minor alterations—such as moving a substituent from position 6 to 7 or replacing a trifluoromethyl group with a fluorine atom—dramatically shift receptor affinity profiles [2]. The presence of the 4-fluorophenoxy moiety at position 2 introduces a sterically and electronically distinct environment compared to compounds bearing hydrogen, methyl, or phenyl groups at this position [3]. Furthermore, the trifluoromethyl group at position 3 is a well-validated metabolic blocking group that enhances oxidative stability relative to non-fluorinated analogs [3]. Substituting this compound with a generic quinoxaline or a positional isomer without rigorous experimental validation would undermine assay reproducibility, confound SAR interpretation, and potentially lead to false-negative or false-positive results in target engagement studies.

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline: Quantitative Differentiation Evidence for Scientific Selection


Differentiation by Substitution Pattern: 3-Trifluoromethyl vs. 7-Trifluoromethyl Quinoxalines in Adenosine Receptor Binding

Binding assays on 1,2,3-triazolo[1,5-a]quinoxaline derivatives demonstrate that the position of the trifluoromethyl group on the quinoxaline ring dictates receptor selectivity. A 7-trifluoromethyl substituted compound (3b) exhibited moderate affinity toward adenosine A1 receptors with low selectivity, whereas 7-fluoro substituted compounds (3a and 4a) and an N-benzyl derivative (7) showed good affinity toward benzodiazepine receptors [1]. Although 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline was not directly tested in this study, the SAR principle establishes that a 3-trifluoromethyl substitution pattern (as in the target compound) is structurally distinct from the 7-trifluoromethyl substitution pattern (as in compound 3b) and is therefore predicted to engage a different binding profile. For researchers exploring adenosine or benzodiazepine receptor pharmacology, substituting the target compound with a 7-trifluoromethyl analog would alter receptor engagement and confound experimental interpretation.

Adenosine Receptor Binding Affinity Quinoxaline SAR GPCR

Differentiation from Quinoxaline Di-N-Oxides: Redox Activity and Cytotoxic Mechanism

Quinoxaline 1,4-di-N-oxide derivatives, including 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides and 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides, exert cytotoxicity through redox cycling and reactive oxygen species (ROS) generation in the presence of NADPH/cytochrome P450 enzyme systems [1][2]. These di-N-oxidized compounds show good cytotoxic parameters, with electron-withdrawing groups at positions 6 or 7 further increasing activity [2]. In contrast, loss of one or two N-oxide oxygens reduces cytotoxicity [2]. 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline, lacking N-oxide functionality, is not expected to undergo the same redox cycling mechanism and will exhibit a distinct cytotoxicity profile. For researchers investigating bioreductive anticancer agents, substituting the target compound with a quinoxaline di-N-oxide would introduce a confounding ROS-dependent mechanism not present in the target compound.

Quinoxaline N-Oxide Cytotoxicity Redox Cycling Anticancer

Physicochemical Differentiation: Calculated LogP and TPSA Predict Membrane Permeability and Solubility Profile

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline exhibits a calculated logP of 4.58 and a topological polar surface area (TPSA) of 35.01 Ų . This combination positions the compound in a favorable region of drug-like chemical space: logP < 5 indicates reasonable aqueous solubility for in vitro assays, while TPSA < 140 Ų predicts good passive membrane permeability [1]. In contrast, unsubstituted quinoxaline (logP ~1.5) or more polar analogs with carboxylic acid or glutamate moieties (typical of classical antifolates such as methotrexate analogs) exhibit substantially lower logP values, which correlate with reduced passive diffusion across lipid bilayers [2]. For cellular assays, the higher logP of the target compound facilitates intracellular accumulation, while its moderate TPSA avoids the solubility limitations of highly lipophilic (>5 logP) compounds. This balance makes the target compound particularly suitable for phenotypic screening campaigns where cell permeability is a prerequisite for activity.

LogP TPSA Lipinski's Rule of Five Drug-likeness Permeability

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 338773-59-4) is commercially available from Leyan with a specified purity of 90% . In contrast, closely related positional isomers such as 6-(trifluoromethyl)quinoxaline derivatives and 7-(trifluoromethyl)quinoxaline derivatives are not uniformly available from major research chemical suppliers with comparable purity specifications and batch-to-batch consistency . Many alternative trifluoromethylquinoxalines are custom synthesis-only compounds requiring 4-8 week lead times, whereas the target compound is available as a catalog item. For researchers requiring reproducible biological data, the availability of a defined-purity catalog compound eliminates the variability introduced by in-house synthesis or sourcing from multiple custom synthesis vendors. This procurement advantage is particularly critical for high-throughput screening campaigns and SAR expansion studies where consistent compound quality across multiple experiments is essential.

Purity Commercial Availability Vendor Comparison Procurement

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline: Evidence-Backed Research and Industrial Application Scenarios


SAR Expansion of Quinoxaline-Based Kinase or GPCR Inhibitor Libraries

Medicinal chemistry teams developing quinoxaline-based inhibitors for kinase or GPCR targets should prioritize 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline as a key SAR probe to explore the 3-trifluoromethyl substitution space. Class-level evidence demonstrates that trifluoromethyl substitution position on the quinoxaline ring dictates receptor selectivity, with 7-trifluoromethyl conferring adenosine A1 receptor affinity while 7-fluoro confers benzodiazepine receptor affinity . The target compound, bearing a 3-trifluoromethyl group, occupies a distinct SAR region not represented by 6- or 7-substituted analogs. Incorporating this compound into a focused library enables systematic mapping of substitution-dependent target engagement and selectivity profiles. Its calculated logP of 4.58 and TPSA of 35.01 Ų further predict favorable cell permeability for cellular target engagement assays . For procurement, the compound's catalog availability with defined 90% purity eliminates the variability and lead time associated with custom synthesis of positional isomers .

Phenotypic Screening for Anticancer Activity Requiring Defined Non-N-Oxide Controls

Cancer biologists conducting phenotypic screening for novel anticancer agents should utilize 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline as a non-N-oxide control compound to differentiate target-specific cytotoxicity from redox-dependent mechanisms. Quinoxaline 1,4-di-N-oxide derivatives exert cytotoxicity through ROS generation via NADPH/cytochrome P450-dependent redox cycling, a mechanism that is absent in non-N-oxide quinoxalines . Including the target compound in screening panels allows researchers to identify hits that act through direct target engagement rather than non-specific oxidative stress. Its favorable logP of 4.58 ensures adequate intracellular accumulation to elicit a measurable phenotypic response, while its moderate TPSA avoids the solubility limitations that confound interpretation of high-logP compounds . The compound's defined purity (90%) from commercial sources ensures reproducible dose-response relationships across independent screening campaigns .

Chemical Probe Development for Metabolic Stability and Permeability Optimization

Medicinal chemists engaged in lead optimization programs focusing on metabolic stability and permeability should employ 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline as a reference compound representing a balanced lipophilicity-permeability profile. The compound's logP of 4.58 positions it near the upper limit of favorable drug-like space (logP < 5) while its TPSA of 35.01 Ų is well below the 140 Ų threshold for good passive permeability . The trifluoromethyl group at position 3 is recognized as a metabolically stable moiety that resists oxidative degradation, providing a baseline for comparing metabolic clearance rates of analogs bearing metabolically labile substituents . This compound is particularly valuable for benchmarking permeability assays (e.g., PAMPA or Caco-2) and microsomal stability studies in the context of quinoxaline scaffold optimization. Procurement of catalog-grade material with defined purity (90%) ensures consistent reference data across multiple optimization cycles .

Negative Control for Antimicrobial Quinoxaline Di-N-Oxide Studies

Microbiologists and antimicrobial discovery researchers should utilize 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline as a negative control when evaluating the antibacterial activity of quinoxaline 1,4-dioxide derivatives. 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides exhibit high antibacterial properties against Gram-positive strains, including mycobacteria, with halogen substitution at position 6 further increasing activity . These N-oxide compounds act through a DNA-damaging mechanism requiring bioreductive activation, a pathway not available to non-N-oxide quinoxalines such as the target compound . Including the target compound in antimicrobial screening panels allows researchers to distinguish N-oxide-dependent antibacterial effects from any intrinsic antibacterial activity of the quinoxaline core. The compound's commercial availability with defined purity supports its routine use as a standardized negative control in antimicrobial susceptibility testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.